1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea
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Overview
Description
Scientific Research Applications
Anticancer Research
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, designed and synthesized for their antiproliferative activity against various cancer cell lines, demonstrated significant effects. The target compounds, including variations with chlorophenyl groups, showed potent inhibitory activities comparable to the positive control sorafenib, indicating their potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).
Optical and Electronic Properties
Research on chalcone derivatives like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one revealed significant electro-optic properties. Studies involving computational approaches confirmed potential applications in nonlinear optics due to high second and third harmonic generation values, indicating suitability for optoelectronic device fabrication (Shkir et al., 2018).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated efficient corrosion inhibition, attributed to their adsorption on the steel surface, forming a protective layer. This illustrates the role of chlorophenyl-containing urea derivatives in materials science, specifically in corrosion protection (Mistry et al., 2011).
Environmental Science
In environmental science, the bioelectrochemical conversion of urea to nitrogen using aminated carbon electrodes has been explored. This process involves the decomposition of urea to ammonia and carbon dioxide, followed by electrooxidation to harmless nitrogen gas. Such studies highlight the environmental applications of urea-derived compounds in treating and recycling waste products (Watanabe et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-18-8-3-14(11-19(18)29-2)9-10-23-21(27)24-16-12-20(26)25(13-16)17-6-4-15(22)5-7-17/h3-8,11,16H,9-10,12-13H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWAJAOGXQREDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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